molecular formula C20H28N2O2 B2734082 4-butoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide CAS No. 1396570-56-1

4-butoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide

Cat. No.: B2734082
CAS No.: 1396570-56-1
M. Wt: 328.456
InChI Key: BEDVGSUDNIBGLD-UHFFFAOYSA-N
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Description

4-butoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a butoxy group, a piperidinyl group, and a but-2-yn-1-yl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the but-2-yn-1-yl intermediate: This step involves the reaction of an appropriate alkyne with a halogenated butane derivative under basic conditions.

    Attachment of the piperidinyl group: The intermediate is then reacted with piperidine in the presence of a suitable catalyst to form the piperidin-1-yl but-2-yn-1-yl intermediate.

    Formation of the benzamide core: The final step involves the reaction of the intermediate with 4-butoxybenzoic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or piperidinyl derivatives.

Scientific Research Applications

4-butoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-((4-(piperidin-1-yl)but-2-yn-1-yl)thio)-1,3,4-thiadiazol-2-yl)acetamide
  • 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)butanoic acid

Uniqueness

4-butoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-butoxy-N-(4-piperidin-1-ylbut-2-ynyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-2-3-17-24-19-11-9-18(10-12-19)20(23)21-13-5-8-16-22-14-6-4-7-15-22/h9-12H,2-4,6-7,13-17H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDVGSUDNIBGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC#CCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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